molecular formula C10H9F3N2O2 B2929489 N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 330990-71-1

N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B2929489
CAS No.: 330990-71-1
M. Wt: 246.189
InChI Key: CKDKPTHKKBZHHV-UHFFFAOYSA-N
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Description

“N-methyl-N’-[3-(trifluoromethyl)phenyl]oxamide” is a compound that contains an amide functional group, a trifluoromethyl group, and a phenyl ring. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine (in this case, a methylamine) with a carboxylic acid (or its derivative) to form the amide bond. The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide functional group, which can participate in hydrogen bonding and resonance, and the trifluoromethyl group, which is electron-withdrawing and can influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling/melting points .

Mechanism of Action

Without specific context (such as the compound’s use as a drug), it’s difficult to predict the mechanism of action. If the compound were to act as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-14-8(16)9(17)15-7-4-2-3-6(5-7)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDKPTHKKBZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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